Computationally Predicted Mcl-1 Binding Affinity: Ki = 487 nM vs. Structural Analogs in US10858316
In molecular modeling studies supporting US10858316, 4-(3-methoxyphenyl)morpholine-2-carboxylic acid (Compound 3ba) was evaluated using SILCS functional group affinity mapping (FragMaps) for predicted binding to the Mcl-1 protein [1]. The compound exhibited a computationally estimated Ki of 487 nM against human Mcl-1 [1]. A closely related analog in the same patent series (Compound 3bf) yielded a Ki of 284 nM, while another analog (Compound 3bk) achieved Ki = 33 nM [2][3].
| Evidence Dimension | Predicted Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 487 nM |
| Comparator Or Baseline | Compound 3bf: Ki = 284 nM; Compound 3bk: Ki = 33 nM |
| Quantified Difference | Target is 1.7-fold less potent than 3bf; 14.8-fold less potent than 3bk |
| Conditions | SILCS FragMaps computational modeling of Mcl-1 binding site; no experimental validation reported |
Why This Matters
The quantitative computational data establish this compound's position within a structure-activity relationship (SAR) series, enabling researchers to select the appropriate intermediate based on desired predicted potency thresholds.
- [1] BindingDB. BDBM50158184 (CHEMBL3780576; US10858316, Compound 3ba). Ki: 487 nM. View Source
- [2] BindingDB. BDBM50158325 (CHEMBL3781894; US10858316, Compound 3bf). Ki: 284 nM. View Source
- [3] BindingDB. BDBM473829 (US10858316, Compound 3bk). Ki: 33 nM. View Source
